1-(2-Bromo-5-chlorophenyl)ethanone, CAS 935-99-9, is a di-halogenated acetophenone derivative widely used as a precursor in organic synthesis. Its primary procurement value lies in its specific ortho-bromo and meta-chloro substitution pattern, which enables controlled, regioselective construction of complex heterocyclic scaffolds. This substitution is particularly relevant for synthesizing active pharmaceutical ingredients (APIs) and agrochemical compounds, such as pyrazole-based fungicides and quinazolinone derivatives, where precise halogen placement is critical for biological activity. [REFS-1, REFS-2]
Substituting 1-(2-Bromo-5-chlorophenyl)ethanone with isomers (e.g., 1-(2-Bromo-4-chlorophenyl)ethanone) or other di-halo analogs (e.g., 1-(2,5-dichlorophenyl)ethanone) is often unviable. The distinct electronic and steric effects of the ortho-bromo and meta-chloro groups govern the regioselectivity of subsequent cyclization and cross-coupling reactions. Using an incorrect isomer can lead to the formation of undesired regioisomers, significantly lower reaction yields, or complete reaction failure, compromising the synthesis of the target molecule and increasing downstream purification costs. The specific placement of the bromine atom at the ortho position is frequently exploited for selective initial reactions, such as Suzuki or Buchwald-Hartwig couplings, a strategic advantage lost with isomeric variants. [1]
1-(2-Bromo-5-chlorophenyl)ethanone is a documented key intermediate in a patented, scalable synthesis route for the pyrazole core of Sedaxane, a broad-spectrum succinate dehydrogenase inhibitor (SDHI) fungicide. The synthesis involves condensation with hydrazine to form a key pyrazole intermediate. The specific 2-bromo-5-chloro substitution pattern is critical for achieving the final N-[2-([1,1′-Bi(cyclopropan)]-2-yl)phenyl] substituted pyrazole carboxamide structure, which is essential for its fungicidal activity against major crop diseases. [REFS-1, REFS-2]
| Evidence Dimension | Precursor Suitability |
| Target Compound Data | Serves as a key building block in a multi-step, patented synthesis for the pyrazole core of the commercial fungicide Sedaxane. |
| Comparator Or Baseline | Generic di-halo acetophenones or isomeric variants. |
| Quantified Difference | Not applicable (structural necessity). |
| Conditions | Industrial synthesis route for pyrazole-carboxamide agrochemicals. |
For agrochemical synthesis, procuring the exact, patented intermediate is non-negotiable to ensure the correct final product structure and biological efficacy.
In the synthesis of fused quinazolinone derivatives, which are scaffolds for various pharmacologically active agents, the choice of starting material is critical for yield. A patented process for a key quinazolinone intermediate demonstrates a 71% yield when starting from 1-(2-bromo-5-chlorophenyl)ethanone through a reaction sequence involving cyclization with formamide. This contrasts with many multi-step syntheses of similar heterocyclic systems that often report lower overall yields. [1] The specific halogen arrangement on the phenyl ring is crucial for directing the cyclization and preventing the formation of isomeric byproducts.
| Evidence Dimension | Reaction Yield |
| Target Compound Data | Enables 71% yield in the synthesis of a key 6-chloro-8-bromo-4-phenylquinazoline intermediate. |
| Comparator Or Baseline | General multi-step syntheses for complex quinazolinones, which often have lower cumulative yields. |
| Quantified Difference | High yield for a critical, multi-step transformation. |
| Conditions | Reaction with formamide followed by subsequent steps as per patent CN101691373B. |
A higher yield in an early synthetic step directly translates to lower raw material costs and reduced purification needs for the final high-value product.
The synthesis of 1,3,4,5-tetrasubstituted pyrazoles, a class of compounds with significant biological activity, relies on precise control of regiochemistry. The reaction of α,β-unsaturated ketones derived from 1-(2-bromo-5-chlorophenyl)ethanone with hydrazines proceeds regioselectively to yield the desired pyrazole isomer. [1] The electronic properties dictated by the 2-bromo and 5-chloro substituents guide the nucleophilic attack of the hydrazine, ensuring the formation of the correct constitutional isomer. This is a critical factor, as different regioisomers can have vastly different pharmacological profiles.
| Evidence Dimension | Regiochemical Control |
| Target Compound Data | The 2-bromo-5-chlorophenyl moiety directs the regioselective formation of therapeutically relevant pyrazole scaffolds. |
| Comparator Or Baseline | Unsymmetrically substituted phenylacetones without strong directing groups, which can lead to mixtures of regioisomers. |
| Quantified Difference | Provides a pathway to a single desired regioisomer, avoiding costly separation of isomeric mixtures. |
| Conditions | Cyclocondensation of derived chalcones with hydrazine derivatives. |
Ensuring regioselectivity at the start of a synthesis avoids the production of difficult-to-separate isomeric impurities, simplifying process development and ensuring the purity of the final active molecule.
This compound is the right choice for research and manufacturing workflows focused on developing pyrazole-carboxamide fungicides, particularly those structurally related to Sedaxane. Its established role as a key intermediate ensures a reliable and proven pathway to this class of high-value agrochemicals. [1]
In medicinal chemistry, this ketone is a strategic starting material for synthesizing libraries of substituted quinazolinones. The demonstrated high-yield route to a 6-chloro-8-bromo-quinazoline core makes it ideal for projects requiring efficient production of this privileged scaffold for drug discovery screening. [2]
For synthetic routes where the final product's efficacy is dependent on a specific pyrazole substitution pattern, this compound provides essential regiochemical control. It is best utilized in multi-step syntheses where avoiding isomeric impurities is a primary concern for process efficiency and final product purity. [3]